![molecular formula C17H17ClN2O4S B2999182 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 946216-26-8](/img/structure/B2999182.png)
2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide
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Description
“2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide” is a chemical compound. It’s an organic intermediate with borate and sulfonamide groups .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis. It has high reactivity in various transformation processes .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound have been studied using density functional theory (DFT). The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent .Mechanism of Action
Future Directions
Boronic acid compounds have a wide range of applications in pharmacy and biology. They are used as enzyme inhibitors or specific ligand drugs, and can also be used to treat tumors and microbial infections . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . Future research may focus on these areas.
properties
IUPAC Name |
2-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-16-8-7-12(20-9-4-10-25(20,22)23)11-15(16)19-17(21)13-5-2-3-6-14(13)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWCRSZDHWMXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide |
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